molecular formula C6H13NO2 B13307100 2-Amino-1-(oxolan-3-yl)ethan-1-ol

2-Amino-1-(oxolan-3-yl)ethan-1-ol

Katalognummer: B13307100
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: LVKRONDZCBNFLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(oxolan-3-yl)ethan-1-ol is a chemical compound with the molecular formula C6H13NO2 It is a derivative of oxolane (tetrahydrofuran) and contains both an amino group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(oxolan-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of oxirane (ethylene oxide) with an amine, followed by cyclization to form the oxolane ring. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(oxolan-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxolane derivatives with carbonyl groups, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(oxolan-3-yl)ethan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-1-(oxolan-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, depending on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-1-(oxolan-3-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C6H13NO2

Molekulargewicht

131.17 g/mol

IUPAC-Name

2-amino-1-(oxolan-3-yl)ethanol

InChI

InChI=1S/C6H13NO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-4,7H2

InChI-Schlüssel

LVKRONDZCBNFLX-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1C(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.